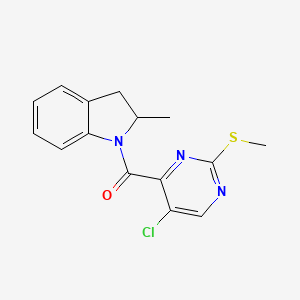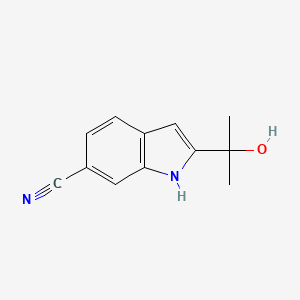![molecular formula C12H14ClNO2 B2427535 N-{[4-(2-chloroacetyl)phenyl]methyl}-N-methylacetamide CAS No. 851903-39-4](/img/structure/B2427535.png)
N-{[4-(2-chloroacetyl)phenyl]methyl}-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-{[4-(2-chloroacetyl)phenyl]methyl}-N-methylacetamide” is a chemical compound with the CAS Number: 851903-39-4. It has a molecular weight of 239.7 and its IUPAC name is N-[4-(chloroacetyl)benzyl]-N-methylacetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14ClNO2/c1-9(15)14(2)8-10-3-5-11(6-4-10)12(16)7-13/h3-6H,7-8H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in my current data.Applications De Recherche Scientifique
Synthesis and Characterization : N-methyl-N-phenyl-acetamide derivatives, including compounds similar to N-{[4-(2-chloroacetyl)phenyl]methyl}-N-methylacetamide, have been synthesized and characterized through methods such as acetylation, esterification, and ester interchange steps (Zhong-cheng & Wan-yin, 2002). These compounds are analyzed using IR and MS spectroscopy, and their molecular structures are determined through elemental analysis.
Radiosynthesis for Metabolism Studies : Related compounds like chloroacetanilide herbicides and dichloroacetamide safeners have been synthesized with high specific activity for studies on their metabolism and mode of action (Latli & Casida, 1995).
Molecular Structure Analysis : The molecular structure of related compounds, such as N-methylacetamide, has been studied using methods like gas electron diffraction. This provides insights into bond distances, angles, and molecular conformations (Kitano, Fukuyama, & Kuchitsu, 1973).
Kinetics and Mechanism Studies : N-methylacetamide has been used as a model to investigate the hydrolysis kinetics and mechanism of N-substituted amides in high-temperature water, which is relevant for understanding the behavior of similar compounds (Duan, Dai, & Savage, 2010).
Antimicrobial and Cytotoxic Activity : Azetidine-2-one derivatives of 1H-benzimidazole, synthesized using compounds similar to N-{[4-(2-chloroacetyl)phenyl]methyl}-N-methylacetamide, have shown antimicrobial and cytotoxic activities, highlighting potential applications in medical research (Noolvi et al., 2014).
Pyrolytic Reactions Study : Studies on gas-phase pyrolytic reactions of related compounds such as N-acetyl-N-methylacetamide provide insights into the reactivity and stability of these molecules under thermal conditions (Al-Awadi, 1990).
IR Spectral Signatures in Aqueous Solutions : The interaction of alkali cations and alkaline earth dications with the carbonyl group in aqueous N-methylacetamide and its impact on the IR spectral signatures has been explored, which is relevant for understanding specific ion effects on similar compounds (Pluhařová et al., 2014).
Herbicidal Applications : Compounds like N-(4-bromo-2-methylphenyl)-2-chloroacetamide, which share structural similarities with the compound of interest, have been studied for their potential as herbicides and microbiocidal activities in coatings (Yu-hong & Joint, 2002).
Amide IR Spectrum Analysis : Studies on the infrared spectrum (IR) of N-methylacetamide and its fine components can provide valuable insights into the formation of the amide infrared spectrum, which is relevant for the analysis of similar compounds (Ji et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
N-[[4-(2-chloroacetyl)phenyl]methyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-9(15)14(2)8-10-3-5-11(6-4-10)12(16)7-13/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASXQVKGTIOCGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1=CC=C(C=C1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(2-chloroacetyl)phenyl]methyl}-N-methylacetamide | |
CAS RN |
851903-39-4 |
Source


|
| Record name | N-{[4-(2-chloroacetyl)phenyl]methyl}-N-methylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2427454.png)
![N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-1-(2-phenylethyl)piperidin-4-amine](/img/structure/B2427455.png)

![N-(5-(1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2427461.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B2427462.png)


![tert-butyl N-[(1-benzyl-3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2427465.png)
![(6-Cyclopentyloxypyridin-3-yl)-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2427467.png)
![3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2427469.png)

![N-[(2S,3R)-2-(6-Methoxypyridin-3-YL)oxolan-3-YL]prop-2-enamide](/img/structure/B2427471.png)
![N-[4-(2-chlorophenoxy)phenyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2427474.png)